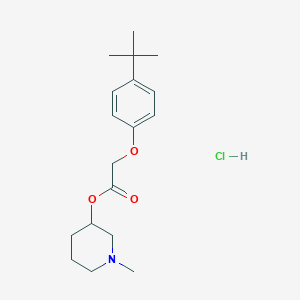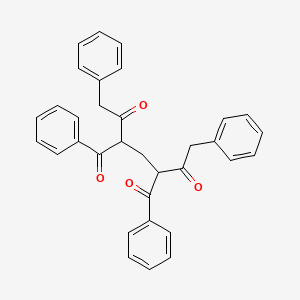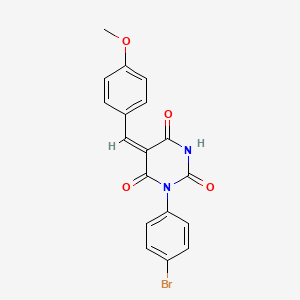
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride, also known as A-84543, is a synthetic compound that belongs to the class of acetylcholine receptor agonists. It has been extensively studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wirkmechanismus
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride acts as an agonist of the nicotinic acetylcholine receptor (nAChR), specifically the α4β2 subtype. Activation of the nAChR leads to the release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive function, mood regulation, and pain perception. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been shown to enhance the release of these neurotransmitters, leading to improved cognitive function, mood regulation, and pain relief.
Biochemical and Physiological Effects
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. It has also been found to have neuroprotective effects in animal models of Parkinson's disease. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been studied for its potential use as an analgesic and anti-inflammatory agent. It has been shown to reduce pain perception and inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in lab experiments is its specificity for the α4β2 nAChR subtype, which allows for targeted activation of this receptor. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride also has a relatively long half-life, which allows for sustained activation of the receptor. However, one limitation of using 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in lab experiments is its potential toxicity at high doses, which may limit its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride. One area of focus could be the development of more potent and selective agonists of the α4β2 nAChR subtype. Another area of focus could be the investigation of the potential therapeutic applications of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride in other neurological disorders such as multiple sclerosis and epilepsy. Additionally, further research could be done to elucidate the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride.
Synthesemethoden
The synthesis of 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride involves the reaction of 4-tert-butylphenol with 1-chloro-3-piperidinyl acetate in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with methyl iodide to form 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate, which is subsequently converted to the hydrochloride salt by reacting with hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. In addition, it has been found to have neuroprotective effects in animal models of Parkinson's disease. 1-methyl-3-piperidinyl (4-tert-butylphenoxy)acetate hydrochloride has also been studied for its potential use as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(1-methylpiperidin-3-yl) 2-(4-tert-butylphenoxy)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3.ClH/c1-18(2,3)14-7-9-15(10-8-14)21-13-17(20)22-16-6-5-11-19(4)12-16;/h7-10,16H,5-6,11-13H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCULTPNKOVNAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)OC2CCCN(C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dimethyl-N-[1-(2-phenylethyl)-3-piperidinyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6008557.png)

![N-cyclopentyl-1-{1-[(cyclopentylamino)carbonyl]propyl}-1H-pyrazole-3-carboxamide](/img/structure/B6008578.png)
![9-(4-chlorophenyl)-7-(2-pyridinyl)pyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6008580.png)
![5-methyl-3-(4-methylphenyl)-N-[3-(4-morpholinyl)propyl]-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6008587.png)


![methyl 1-{2-hydroxy-3-[3-({[3-(1H-pyrazol-1-yl)propyl]amino}methyl)phenoxy]propyl}-4-piperidinecarboxylate](/img/structure/B6008601.png)
![N-({2-[benzyl(methyl)amino]-3-pyridinyl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6008603.png)
![6-tert-butyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B6008610.png)
![1-[1-(2,6-dimethoxybenzoyl)-3-piperidinyl]-4-(2-fluorophenyl)piperazine](/img/structure/B6008618.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2-bromophenyl)benzamide](/img/structure/B6008626.png)
![5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-[(2-chlorophenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6008656.png)
